

A Comparative Crystallographic Guide to Dihydropyran Dicarboxylic Acid Derivatives and Their Analogs

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Compound of Interest

Compound Name: *Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of dihydropyran dicarboxylic acid derivatives and structurally related heterocyclic compounds. Due to the limited availability of public crystallographic data for **Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid**, this guide focuses on a closely related series of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters and compares them with analogous dihydropyridine dicarboxylates. This comparative approach offers valuable insights into the structural landscape of these important heterocyclic scaffolds.

Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for selected 4-aryl-4H-pyran-3,5-dicarboxylic acid esters and, for comparative purposes, a dihydropyridine analog.

Table 1: Crystallographic Data for 4-Aryl-4H-pyran-3,5-dicarboxylic Acid Esters

| Com pou nd | For mul a | Crys tal Syst em | Spa ce Gro up | a (Å) | b (Å) | c (Å) | β (°) | V (Å ³) | Z | R- fact or | Ref. | |
|---|-----------------|---|------------------------|------------------------|---------------|--------------|---------------|------------------------|---------------|------------------|-----------|-----|
| Dieth yl 2,6- dime thyl- 4-(3- nitro phen yl)-4- H- pyra n- 3,5- dicar boxyl ate | | C ₁₉ H ₂₁ NO ₇ | Mon oclini c | P2 ₁ / c | 15.1 32(3) | 7.62 5(2) | 17.5 84(4) | 113. 83(3) | 1858 .0(7) | 4 | 0.05 2 | [1] |
| Dieth yl 2,6- dime thyl- 4-(4- nitro phen yl)-4- H- pyra n- 3,5- dicar boxyl ate | | C ₁₉ H ₂₁ NO ₇ | Mon oclini c | P2 ₁ / n | 12.0 16(2) | 8.81 9(2) | 18.2 39(4) | 98.2 4(3) | 1912 .1(7) | 4 | 0.04 8 | [1] |

Table 2: Crystallographic Data for a Dihydropyridine Dicarboxylate Analog

| Com pou nd | For mul a | Crys tal Syst em | Spa ce Gro up | a (Å) | b (Å) | c (Å) | β (°) | V (Å ³) | Z | R- fact or | Ref. |
|--|---|---------------------------|------------------------|--------------|--------------|---------------|--------------|------------------------|---|------------------|------|
| Dieth yl 2,6- dime thyl- 4- phen yl- 1,4- dihy drop yridi ne- 3,5- dicar boxyl ate | C ₁₉ H ₂₃ NO ₄ | Mon oclini c | P2 ₁ / c | 9.75 0(1) | 7.38 5(1) | 24.3 26(2) | 92.5 7(1) | 1749 .9(3) | 4 | 0.04 5 | [2] |

Experimental Protocols

The methodologies described herein are based on standard practices for single-crystal X-ray diffraction analysis of organic compounds.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, ethyl acetate, and hexane. The process is carried out at room temperature in a dust-free environment to promote the formation of well-ordered crystals.

2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is performed at a controlled temperature, often 100 K or room temperature, using monochromatic X-ray radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$). The diffraction data are collected as a series of frames by rotating the crystal in the X-ray beam.

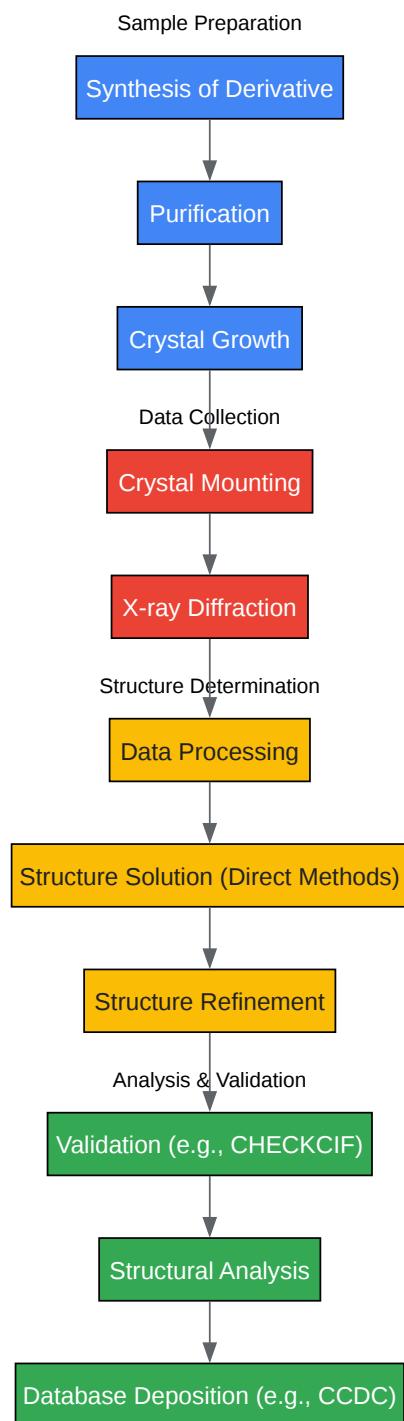
3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like CHECKCIF.

Visualization of Experimental and Logical Relationships

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

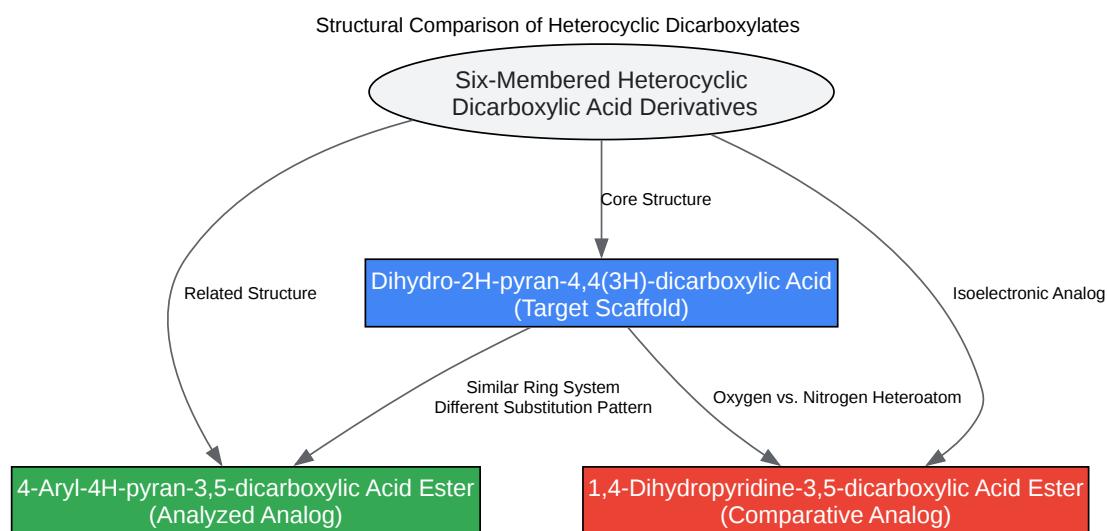
Experimental Workflow for X-ray Crystallography

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Caption: A flowchart outlining the key stages of single-crystal X-ray crystallography.

Logical Comparison of Heterocyclic Scaffolds

The diagram below presents a logical comparison between the core structures of dihydropyran and dihydropyridine dicarboxylic acid derivatives.



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Caption: A diagram illustrating the structural relationships between the target and analyzed compounds.

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References

- 1. [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
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